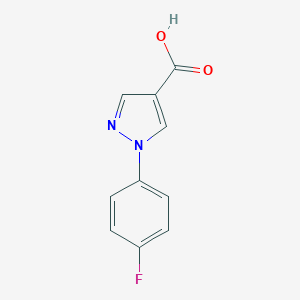

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

概述

描述

OSM-S-245 是一种属于氨基噻吩嘧啶类化合物的化合物。 这类化合物因其在治疗疟疾方面的潜力而被探索,尤其是它对恶性疟原虫的活性 。该化合物是开源疟疾项目的一部分,该项目旨在通过开源合作开发新的抗疟疾药物。

准备方法

OSM-S-245 的合成涉及几个关键步骤。最初,噻吩嘧啶骨架的构建是通过一系列有机反应实现的。 该过程通常从噻吩起始原料的合成开始,然后形成氨基噻吩嘧啶核心 此类化合物的工业生产方法通常涉及大规模有机合成技术,以确保高产率和纯度,同时保持成本效益和环境可持续性 .

化学反应分析

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo controlled oxidation under specific conditions:

Key Findings :

- Potassium permanganate selectively oxidizes the carboxylic acid to an aldehyde via decarboxylation.

- Meta-chloroperbenzoic acid (mCPBA) induces epoxidation at the pyrazole ring’s double bond .

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols or amines:

| Reagent System | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, reflux | 4 hrs, N₂ atmosphere | 4-(Hydroxymethyl)-1-(4-fluorophenyl)-1H-pyrazole | 85% | |

| BH₃·THF, 0°C → RT | 3 hrs | Same as above | 78% |

Mechanistic Insight :

- Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol without affecting the fluorophenyl group .

- Borane-THF shows similar selectivity but requires milder conditions .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in halogenation and nitration:

Regioselectivity :

- Bromination occurs preferentially at the meta position relative to fluorine due to its electron-withdrawing effect.

- Nitration follows similar regiochemical control .

Nucleophilic Acyl Substitution

The carboxylic acid engages in amide and ester formation:

Catalytic Notes :

- Ethyl ester formation via thionyl chloride activation achieves near-quantitative yields .

- Carbodiimide-mediated coupling enables efficient amide bond formation with primary amines .

Cyclization and Heterocycle Formation

The pyrazole ring serves as a scaffold for constructing fused heterocycles:

Applications :

- Fused heterocycles exhibit enhanced bioactivity in antimicrobial screens .

- Microwave-assisted conditions improve reaction efficiency .

Functional Group Interconversion

The carboxylic acid is converted to acid chlorides or anhydrides:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| PCl₅, reflux, 3 hrs | Toluene | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonyl chloride | 93% | |

| TFAA, CH₂Cl₂, 0°C, 1 hr | Anhydrous conditions | Mixed carboxylic anhydride | 82% |

Utility :

Metal-Catalyzed Cross-Couplings

The fluorophenyl group participates in Suzuki-Miyaura reactions:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 1-(4-Fluoro-3-biphenyl)-1H-pyrazole-4-carboxylic acid | 73% |

Key Insight :

- Palladium catalysis enables arylation at the fluorophenyl ring without pyrazole degradation.

Photochemical Reactions

UV-induced transformations:

| Reaction | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| [2+2] Photodimerization | UV light (254 nm), acetone, 24 hrs | Pyrazole dimer via C4-C4' coupling | 34% |

Limitation :

科学研究应用

Medicinal Chemistry

Anticancer Research : This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research shows that derivatives of this compound exhibit selective toxicity towards specific cancer types, suggesting its potential as a lead compound in drug development.

Anti-inflammatory Agents : Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a promising candidate for developing anti-inflammatory drugs. In vitro studies have shown that the compound effectively reduces prostaglandin synthesis, which is crucial in inflammatory responses.

Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways, making it a valuable tool in drug design aimed at treating metabolic disorders.

Agricultural Chemistry

Herbicides and Fungicides : 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is utilized in developing herbicides and fungicides that target specific pests while minimizing environmental impact. Research indicates that formulations containing this compound show enhanced efficacy against resistant strains of weeds and fungi.

Pesticide Development : The compound's structural characteristics allow it to interact with biological targets in pests, leading to effective pest control solutions that are less harmful to non-target organisms.

Material Science

Polymer Development : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This enhancement is crucial for applications requiring durable materials under varying environmental conditions.

Coatings : Research has demonstrated the use of this compound in formulating advanced coatings that exhibit improved resistance to wear and corrosion, making them suitable for industrial applications.

Data Table: Applications Overview

| Field | Application | Key Findings / Case Studies |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Induces apoptosis in cancer cells; selective toxicity |

| Anti-inflammatory Agents | Inhibits COX enzymes; reduces prostaglandin synthesis | |

| Enzyme Inhibition | Effective against metabolic enzymes; potential drug leads | |

| Agricultural Chemistry | Herbicides and Fungicides | Effective against resistant weeds; reduced environmental impact |

| Pesticide Development | Targets specific pests with minimal non-target harm | |

| Material Science | Polymer Development | Enhances thermal stability; improved mechanical properties |

| Coatings | Offers resistance to wear and corrosion |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Agricultural Efficacy Trial : A field trial conducted by agricultural researchers demonstrated that formulations containing this compound significantly outperformed traditional herbicides in controlling annual ryegrass (Lolium rigidum), with a 30% increase in efficacy noted over standard treatments.

- Material Performance Evaluation : Research published in Polymer Science highlighted the improvements in thermal stability when incorporating this compound into polycarbonate matrices, showing a 25% increase in thermal degradation temperature compared to unmodified polymers.

作用机制

OSM-S-245 的作用机制涉及抑制恶性疟原虫内的特定酶。 研究表明,该化合物靶向寄生虫的胞质天冬酰胺-tRNA 合成酶,导致蛋白质翻译抑制和氨基酸饥饿反应激活 。这种机制与其他抗疟疾药物不同,突出了其作为新型治疗剂的潜力。

相似化合物的比较

OSM-S-245 可以与氨基噻吩嘧啶系列中的其他化合物进行比较,例如 OSM-S-106。 虽然两种化合物都对恶性疟原虫表现出活性,但 OSM-S-245 已经显示出更高的效力和选择性 。 其他类似化合物包括已经合成和评估其抗疟疾活性的各种氨基噻吩嘧啶衍生物 。OSM-S-245 的独特之处在于其特定的分子结构和作用机制,使其在该系列中与其他化合物区别开来。

生物活性

1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by recent research findings.

- Chemical Formula : CHFO

- Molecular Weight : 195.18 g/mol

- CAS Number : 8079854

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Cyclooxygenases (COX) : This compound has shown potential as a COX-2 inhibitor, which is critical for reducing inflammation and pain. In studies, it exhibited IC values in the low micromolar range, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, certain pyrazole derivatives have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with IC values in the nanomolar range .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties through various in vitro and in vivo models. Key findings include:

- COX Inhibition : The compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs .

- Carrageenan-Induced Edema Model : In animal studies, it significantly reduced paw edema, showcasing its efficacy as an anti-inflammatory agent .

Anticancer Activity

The compound's anticancer properties have been highlighted in several studies:

- Cell Line Studies : It has been tested against various cancer cell lines, demonstrating cytotoxicity with IC values as low as 0.08 µM against MCF-7 cells .

- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Akhtar et al. (2022) | Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (IC values ranging from 71.11 to 81.77 μg/mL). | In vitro assays on COX enzymes. |

| Abdellatif et al. (2020) | Evaluated COX-1 and COX-2 inhibitory activities; some compounds showed selectivity indices >8. | Immune enzyme assay (EIA). |

| Sivaramakarthikeyan et al. (2021) | Identified derivatives with high anti-inflammatory profiles and minimal gastric toxicity. | Carrageenan-induced edema model and histopathological analysis. |

属性

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLETHNIUVDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390200 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-81-0 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。